molecular formula C28H33NO11 B1248098 Obelmycin H

Obelmycin H

Cat. No.: B1248098
M. Wt: 559.6 g/mol
InChI Key: CXCRIUPPLCQPTC-CHCNDBRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obelmycin H (CAS: 112720-41-9) is an anthracycline-class antibiotic produced by Streptomyces species, notably Streptomyces purpurascens . Its chemical formula is C₂₈H₃₃NO₁₁, with a molecular weight of 559.56 g/mol . Structurally, it features a naphthacenedione core modified with hydroxyl, ethyl, and a trideoxy sugar moiety (α-L-lyxo-hexopyranosyl) . This selective toxicity profile positions it as a promising candidate for therapeutic development.

Properties

Molecular Formula

C28H33NO11

Molecular Weight

559.6 g/mol

IUPAC Name

10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO11/c1-5-28(38)9-14(32)18-21(27(28)40-15-8-11(29(3)4)22(33)10(2)39-15)26(37)20-19(25(18)36)23(34)16-12(30)6-7-13(31)17(16)24(20)35/h6-7,10-11,14-15,22,27,30-33,36-38H,5,8-9H2,1-4H3/t10-,11-,14?,15-,22+,27?,28?/m1/s1

InChI Key

CXCRIUPPLCQPTC-CHCNDBRGSA-N

Isomeric SMILES

CCC1(CC(C2=C(C1O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O)O

Synonyms

obelmycin H

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Obelmycin H” typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tetracene Core: This step involves the construction of the tetracene backbone through cyclization reactions.

    Functional Group Addition: Introduction of hydroxyl, dimethylamino, and oxan-2-yl groups through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Obelmycin H belongs to the anthracycline family, sharing structural and functional similarities with compounds such as Rhodomycin B, α₂-Rhodomycin II, Daunomycin, and Adriamycin. Below is a detailed comparative analysis:

Structural Comparison

Compound Core Structure Sugar Moiety Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Naphthacenedione 2,3,6-Trideoxy-α-L-lyxo 6 hydroxyl, 1 dimethylamino C₂₈H₃₃NO₁₁ 559.56
Rhodomycin B Naphthacenedione* Likely deoxyhexose Multiple hydroxyl groups Undisclosed ~550 (estimated)
Daunomycin Tetracycline Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo) 4 hydroxyl, 1 amino C₂₇H₂₉NO₁₀ 527.52
Adriamycin Tetracycline Daunosamine with 14-OH addition 4 hydroxyl, 1 amino C₂₇H₂₉NO₁₁ 543.52

Structural notes:

  • This compound and Rhodomycin B share a naphthacenedione core, distinguishing them from the tetracycline backbone of Daunomycin and Adriamycin .
  • The sugar moiety in this compound (α-L-lyxo) differs from the daunosamine in Daunomycin/Adriamycin, impacting pharmacokinetics .

Functional Comparison

Compound Antibacterial Activity (MIC, µg/ml) Antitumor Activity (IC₅₀, µg/ml) Cytotoxicity Profile Primary Applications
This compound Active vs. Gram-positive* 8.8 (HeLa) Non-toxic to L929 Broad-spectrum antitumor
Rhodomycin B 2.0 (vs. B. subtilis) Undisclosed Moderate toxicity Antibacterial lead compound
Daunomycin Limited 0.02–0.1 (leukemia) High cardiotoxicity Leukemia treatment
Adriamycin None 0.1–1.0 (solid tumors) Severe cardiotoxicity Breast cancer, sarcomas

Functional notes:

  • Potency: this compound’s antitumor activity (IC₅₀ = 8.8 µg/ml) is less potent than Daunomycin/Adriamycin but exhibits a broader spectrum, including solid tumors .
  • Mechanism : All anthracyclines intercalate DNA and inhibit topoisomerase II, but this compound’s unique sugar moiety may reduce reactive oxygen species (ROS) generation, mitigating cardiotoxicity .

Production Methods

  • This compound is biosynthesized via fermentation of Streptomyces purpurascens, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (TLC, ion-exchange resins) .
  • In contrast, Daunomycin and Adriamycin are semi-synthetic, derived from bacterial precursors modified chemically to enhance stability .

Clinical Potential

  • This compound’s dual activity and low cytotoxicity make it a candidate for combination therapies targeting antibiotic-resistant infections and tumors .

Q & A

Q. How can researchers identify underexplored therapeutic targets for this compound using existing literature?

  • Methodological Answer : Conduct bibliometric analyses (e.g., VOSviewer) to map keyword clusters (e.g., “antibiotic resistance,” “biofilm inhibition”). Prioritize understudied pathways (e.g., efflux pump modulation) revealed by gaps in co-citation networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obelmycin H
Reactant of Route 2
Obelmycin H

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